[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate
Description
The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a highly complex oxygenated polycyclic molecule. Key structural features include:
- Pentacyclic backbone: A 13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene framework, incorporating fused cyclohexane, cyclopentane, and ether-linked rings.
- Functional groups: Two acetyloxy (ester) groups at positions 4 and 16, hydroxyl groups at positions 11 and 18, and a furan-3-yl substituent at position 4.
- Substituents: Four methyl groups (positions 1, 5, 10, 15) and one double bond (C8–C9).
Properties
IUPAC Name |
[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-15(31)37-22-12-21(33)30(6)20-11-23(38-16(2)32)28(4)18(17-9-10-35-13-17)7-8-19(28)29(20,5)26(34)24-25(30)27(22,3)14-36-24/h8-10,13,18,20-26,33-34H,7,11-12,14H2,1-6H3/t18-,20-,21-,22+,23-,24+,25-,26+,27+,28-,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJIKRHUJUWFQ-YKEYTUGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a complex organic molecule with significant biological activity that has garnered attention in recent years. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C32H42O9 and a molecular weight of 570.679 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H42O9 |
| Molecular Weight | 570.679 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing furan rings exhibit promising anticancer properties. For instance:
- In vitro Studies : A study evaluating various benzo[b]furan derivatives demonstrated significant growth inhibition against several cancer cell lines (L1210, FM3A/0) with IC50 values ranging from 16 to 24 nM for the most active compounds . Although specific data for the compound is limited in the literature directly referencing it as an anticancer agent, its structural similarity to active derivatives suggests potential efficacy.
Antioxidant Activity
The compound's structure suggests possible antioxidant properties due to the presence of hydroxyl groups and furan moieties which are known to scavenge free radicals:
- Experimental Findings : Research involving similar furan-containing compounds has shown their ability to modulate oxidative stress markers in biological systems . These findings imply that our compound may also possess antioxidant capabilities.
The exact mechanisms by which this compound exerts its biological effects remain under investigation; however:
- Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that certain furan derivatives can trigger apoptotic pathways in malignant cells.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing furan derivatives reported that modifications at specific positions on the furan ring significantly enhanced anticancer activity . This suggests that structural variations in our target compound could lead to improved biological outcomes.
Study 2: Antioxidant Effects in Animal Models
In an animal model study involving related compounds with furan rings and hydroxyl groups:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons:
Oxygen-Rich Frameworks :
- The target compound and compound q () share pentacyclic backbones with oxygen bridges, but the latter includes a pyran-derived ketone, which may reduce stability compared to the target’s hydroxyl and ester groups .
- Entry 15 () has a dioxapentacyclo system with two ketones, contrasting with the target’s hydroxyl and acetyloxy substituents .
Substituent Effects :
- The furan-3-yl group in the target compound and Entry 15 () is associated with π-π interactions in biological systems, but Entry 15’s additional methyl groups may hinder solubility .
- The carboxylic acid in ’s compound enhances aqueous solubility but reduces membrane permeability compared to the target’s esters .
Functional Group Diversity :
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for producing this compound, and how can its stereochemical complexity be managed?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., SEQ9 derivatives in ) involves modular assembly of polycyclic cores via iterative coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) are critical. High-performance liquid chromatography (HPLC) with chiral stationary phases can resolve enantiomers, as evidenced by retention time (Tr = 1.15 min) and mass spectrometry ([M+H]+: 1243) data .
Q. Which spectroscopic and computational techniques are most reliable for confirming the compound’s structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves substituent positions (e.g., acetyloxy groups at C16 and C4). X-ray crystallography is definitive for validating the pentacyclic scaffold. InChI descriptors (e.g., ) and computational tools like density functional theory (DFT) optimize geometry and predict spectral data .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. Hydrolysis of acetyloxy groups is a key degradation pathway; kinetic modeling (Arrhenius equation) predicts shelf-life. Mass fragmentation patterns (e.g., loss of 60 Da for acetate groups) aid in identifying degradation intermediates .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s bioactivity, and how can they be tested?
- Methodological Answer : If the compound shares structural motifs with lipogenesis inhibitors (e.g., soraphen A in ), molecular docking against acetyl-CoA carboxylase (ACC) or fatty acid synthase (FAS) can predict binding affinity. In vitro assays (e.g., -acetate incorporation in hepatocytes) quantify lipid synthesis inhibition. Structure-activity relationship (SAR) studies should vary substituents (e.g., furan-3-yl vs. phenyl) to isolate pharmacophores .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Advanced formulations (e.g., lipid nanoparticles) improve solubility, while -NMR or radiolabeled tracers (e.g., ) track absorption in vivo. Contradictions may arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable states .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?
- Methodological Answer : Continuous flow chemistry minimizes batch-to-batch variability. Immobilized enzymes (e.g., lipases for acetylation) enhance regioselectivity. Process analytical technology (PAT), such as inline FTIR, monitors reaction progress. Membrane separation (e.g., nanofiltration) purifies intermediates, as classified under CRDC subclass RDF2050104 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
